![molecular formula C25H25BN2O2 B3084938 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 1146340-38-6](/img/structure/B3084938.png)
1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Overview
Description
1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a phenyl group and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method includes the coupling of a benzimidazole derivative with a boronic ester through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole core.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a molecular probe. The benzimidazole core can interact with DNA and proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Uniqueness
1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole stands out due to its combination of a benzimidazole core and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Q & A
Basic Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling step in synthesizing this compound?
Methodological Answer: The Suzuki-Miyaura reaction is critical for introducing the dioxaborolane moiety. Key parameters include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for high yields (80–90%) due to their efficiency in aryl-aryl bond formation . Nickel catalysts (e.g., NiCl₂(dppf)) may be used but require rigorous anhydrous conditions.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of boronate esters, while aqueous bases (e.g., Na₂CO₃) facilitate transmetallation .
- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres to prevent boronate oxidation .
Table 1: Catalyst and Solvent Optimization
Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|
Pd(PPh₃)₄ | DMF/H₂O | 85 | |
NiCl₂(dppf) | THF | 72 | |
Pd(OAc)₂/XPhos | Toluene/EtOH | 89 |
Q. What spectroscopic techniques confirm the structural integrity of the compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the benzimidazole proton (δ 7.8–8.2 ppm) and dioxaborolane methyl groups (δ 1.3 ppm) .
- IR Spectroscopy : Confirm B–O stretches (1360–1380 cm⁻¹) and imidazole C=N vibrations (1600–1650 cm⁻¹) .
- Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N, and B percentages .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of the boronate ester .
- Temperature : Maintain at 2–8°C in amber vials to avoid thermal decomposition .
- Solvent Compatibility : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the benzimidazole core be addressed?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at specific positions to guide C–H activation .
- Catalytic Systems : Use Pd(OAc)₂ with bidentate ligands (e.g., dppe) to enhance selectivity in cross-couplings .
- Computational Modeling : Employ DFT calculations to predict reactive sites (e.g., Fukui indices) and optimize reaction pathways .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., indoleamine 2,3-dioxygenase) and analyze binding energies .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Analysis : Correlate substituent effects (e.g., –F, –CH₃) with inhibitory activity using partial least squares regression .
Q. How do contradictory data on the compound’s biological activity arise, and how can they be resolved?
Methodological Answer:
- Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation times) or impurity levels (>95% purity required) .
- Mitigation Strategies :
-
Standardize protocols (e.g., MTT assays at 48h, 10% FBS) .
-
Validate activity via orthogonal assays (e.g., enzymatic inhibition + Western blotting) .
Table 2: Biological Activity Validation Workflow
Step Technique Purpose Reference Primary Screening MTT Assay Cytotoxicity IC₅₀ determination Secondary Validation Enzyme Kinetics Ki Measurement Mechanistic Study Molecular Docking Binding Mode Analysis
Properties
IUPAC Name |
1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-16-14-18(15-17-19)23-27-21-12-8-9-13-22(21)28(23)20-10-6-5-7-11-20/h5-17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQCEFPKMIOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.